vindesine

Descripción general

Descripción

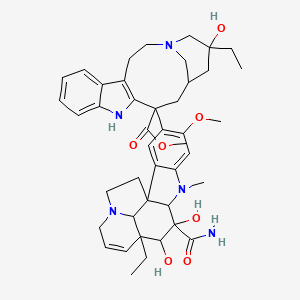

vindesine is a complex organic compound with a unique structure. It is characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of this compound involves multiple steps, including the formation of several ring structures and the introduction of various functional groups. The synthetic route typically starts with simpler organic molecules, which undergo a series of reactions such as cyclization, hydroxylation, and methoxylation. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Method 1: Sequential Hydrazide → Azide → Acyl Iminophosphorane → Vindesine

-

Hydrazide to Azide Conversion

-

Reagents : Organic nitrite (e.g., n-butyl nitrite or isoamyl nitrite) in tetrahydrofuran (THF) under acidic aqueous conditions (6 eq. 1N HCl).

-

Purpose : Rapid conversion of 4-desacetyl VLB C-3 carboxhydrazide to the azide intermediate to minimize byproduct formation.

-

-

Azide to Acyl Iminophosphorane

-

Hydrolysis to this compound

Method 2: Direct Hydrogenolysis

-

Reagents : Raney nickel (historical method, less scalable) .

-

Limitations : Batch-dependent yields and scalability challenges .

Key Reaction Mechanisms

-

Azide Formation :

The hydrazide reacts with nitrous acid (generated in situ from nitrites and HCl) to form a reactive azide intermediate. This step is highly sensitive to temperature and pH . -

Staudinger Reaction :

Triphenylphosphine reacts with the azide to form an acyl iminophosphorane, a transient intermediate stabilized by the acidic aqueous environment. Hydrolysis of this intermediate yields this compound : -

Acid-Base Dynamics :

All intermediates (hydrazide, azide, carboxamide) exist as acid addition salts during the reaction, necessitating sufficient aqueous acid to maintain solubility .

Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Byproducts |

|---|---|---|

| Temperature | <0°C | Prevents thermal decomposition |

| Solvent | THF | Enhances azide stability |

| Nitrite Equivalents | 2 eq. (n-butyl nitrite) | Ensures complete conversion |

| Acid Concentration | 6 eq. 1N HCl | Maintains solubility of salts |

Stability and Byproduct Mitigation

-

Critical Factors :

-

Purification :

this compound is isolated via alkaline extraction into organic solvents (e.g., methylene chloride), followed by chromatography or recrystallization .

Industrial-Scale Adaptations

Modern processes avoid intermediate isolation, enabling a streamlined one-pot synthesis:

Aplicaciones Científicas De Investigación

Pharmacological Profile

Vindesine exhibits a pharmacokinetic profile characterized by a triphasic elimination pattern, with a terminal half-life of approximately 24.2 hours. The drug is primarily metabolized in the liver and exhibits significant activity against several types of cancers, including:

- Acute Leukemia

- Lung Cancer

- Breast Cancer

- Squamous Cell Carcinoma (of the esophagus and head and neck)

- Hodgkin's Disease

- Non-Hodgkin's Lymphomas

The major side effects associated with this compound therapy include myelosuppression and neurotoxicity, alongside other adverse effects such as alopecia, nausea, vomiting, and local tissue irritation due to extravasation .

Clinical Efficacy

This compound has been evaluated in various clinical studies, particularly for its efficacy in treating lymphoid malignancies. A comparative study indicated that this compound demonstrated significant activity in patients with Acute Lymphoblastic Leukemia (ALL), showing a complete response rate of 55% compared to 37% for vincristine in similar patient populations . In another context, this compound was found to be more toxic than vincristine but had comparable efficacy in treating lymphoid malignancies .

Case Studies

- Acute Lymphoblastic Leukemia : In a phase II trial involving children with relapsed ALL, this compound administered alongside prednisone yielded promising results, indicating its potential as an effective treatment option for this aggressive cancer type.

- Lung Cancer : this compound is currently under investigation in South Africa for its efficacy against non-small cell lung cancer (NSCLC). Preliminary results suggest it may be as effective as vinorelbine, another vinca alkaloid .

Comparative Analysis with Other Vinca Alkaloids

The following table summarizes the comparative efficacy and toxicity profiles of this compound relative to other vinca alkaloids:

| Compound | Efficacy in Cancers | Major Toxicities |

|---|---|---|

| This compound | Effective against leukemia, lung cancer | Myelosuppression, neurotoxicity |

| Vincristine | Effective against various leukemias | Peripheral neuropathy, constipation |

| Vinorelbine | Effective against NSCLC | Less neurotoxic than vincristine |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Its multiple functional groups allow it to bind to different enzymes and receptors, influencing biological pathways. The exact pathways involved depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Similar compounds include other complex organic molecules with multiple rings and functional groups. Some examples are:

Vinblastine: A well-known compound with a similar complex structure used in cancer treatment.

Indole derivatives: These compounds share some structural similarities and are known for their wide range of biological activities. The uniqueness of vindesine lies in its specific arrangement of rings and functional groups, which confer unique chemical and biological properties.

Propiedades

IUPAC Name |

methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUWIANJFBDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860658 | |

| Record name | Methyl 9-(3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl)-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vindesine causes the arrest of cells in metaphase mitosis. It is three times more potent than vincristine and nearly 10 times more potent than vinblastine in causing mitotic arrest in in vitro studies at doses designed to arrest from 10 to 15% of the cells in mitosis.Vindesine and vincristine are approximately equipotent at dose levels that arrest 40 to 50% of the cells in mitosis. Unlike vinblastine, vindesine produces very few postmetaphase cells.Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine. Toxic doses of vindesine given to male and female rats have not affected fertility. | |

| Details | MICROMEDEX Thomson Health Care. USPDI - Drug Information for the Health Care Professional 21 st ed. Volume 1. MICROMEDEX Thomson Health Care, Englewood, CO. 2001. Content Reviewed and Approved by the U.S. Pharmacopeial Convention, Inc., p. 3001 | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal from ethanol-methanol | |

CAS No. |

53643-48-4 | |

| Record name | Vindesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230-232 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1704 | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.